5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide
Description
This compound features a 2-methoxybenzamide core substituted at the 5-position with a sulfamoyl group linked to a 2-hydroxyethyl moiety bearing two thiophen-2-yl groups. The thiophene rings may enhance electronic properties or receptor binding, while the hydroxyethyl group could influence solubility and metabolic stability. Structural analogs include sulfonylurea herbicides, sulfonamide derivatives, and heterocyclic benzamides, which provide context for comparative analysis.
Properties
IUPAC Name |
5-[(2-hydroxy-2,2-dithiophen-2-ylethyl)sulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S3/c1-25-14-7-6-12(10-13(14)17(19)21)28(23,24)20-11-18(22,15-4-2-8-26-15)16-5-3-9-27-16/h2-10,20,22H,11H2,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDWIMRTKHOVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide" generally involves the following steps:
Starting Materials: : Common precursors include 2-methoxybenzoic acid and 2,2-bis(thiophen-2-yl)ethanol.
Formation of Benzamide: : The 2-methoxybenzoic acid is converted to the corresponding benzamide through amide coupling reactions using reagents such as carbodiimides.
Introduction of Sulfonamide Group: : The sulfonamide group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.
Addition of Thiophene Groups: : The thiophene groups are integrated through nucleophilic substitution reactions.
Industrial Production Methods: In industrial settings, the production methods focus on maximizing yield and purity while minimizing cost and environmental impact. Continuous flow synthesis and optimization of reaction conditions (temperature, solvent, catalysts) are commonly employed.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the hydroxyl and thiophene groups.
Reduction: : Reduction reactions can be targeted at the sulfonamide and benzamide moieties.
Substitution: : Nucleophilic and electrophilic substitutions are feasible, especially on the aromatic rings.
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products: Depending on the reaction type, major products include oxidized derivatives, reduced forms, and various substituted analogs retaining the core structure.
Scientific Research Applications
Catalysis: : Used as a ligand or intermediate in catalytic cycles.
Synthesis: : Building block for more complex molecules.
Enzyme Inhibitor: : Potential inhibitor for specific enzymatic pathways.
Probe: : Utilized in biochemical assays to study protein interactions.
Drug Development: : Investigated for anti-inflammatory, antibacterial, and anticancer properties.
Material Science: : Component in the development of novel polymers and materials.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with biological targets such as enzymes by binding to active sites, thereby inhibiting or modulating their activity. It can interfere with signal transduction pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Sulfonylurea Herbicides (Triazine-Based Sulfonamides)
Sulfonylurea herbicides, such as metsulfuron methyl ester (CAS: [74223-64-6]), share a sulfonamide (-SO₂NH-) bridge but differ in core substituents. These compounds typically integrate triazine rings (e.g., 1,3,5-triazin-2-yl) linked to methoxy or methyl groups, enabling herbicidal activity via acetolactate synthase inhibition .
- Key Differences :
- The target compound replaces the triazine ring with bis-thiophene substituents, likely altering bioactivity.
- The hydroxyethyl group may reduce volatility compared to methyl ester derivatives in herbicides.
- Implications : Thiophene substitution could shift applications from agriculture to pharmaceuticals or materials science due to altered electronic properties.
Table 1: Comparison with Sulfonylurea Herbicides
*Inferred from structural divergence.
Sulfonamide Derivatives with Methoxybenzenesulfonamide Cores
lists compounds with high structural similarity to the target’s benzamide-sulfonamide core, such as ethyl 2-methoxy-5-sulfamoylbenzoate (CAS: [33045-53-3], similarity: 0.80) .
- Key Differences: Ester vs. Amide Linkage: Ethyl ester derivatives may exhibit higher hydrolytic instability compared to the target’s amide bond. Thiophene vs.
Table 2: Structural Analogs from Sulfonamide Derivatives
| CAS No. | Compound Name | Similarity | Key Substituents |
|---|---|---|---|
| 33045-53-3 | Ethyl 2-methoxy-5-sulfamoylbenzoate | 0.80 | Ethyl ester, no thiophene |
| 82031-33-2 | 2-(2-Methoxyethoxy)benzenesulfonamide | 0.81 | Methoxyethoxy chain |
| 116091-63-5 | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | 0.90 | Oxopropyl group, no thiophene |
Heterocyclic Substituted Benzamides
The compound 4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide (CAS: [2309588-75-6], ) shares a benzamide-sulfamoyl core but substitutes one thiophene with a furan ring .
- Key Differences: Thiophene vs. Molecular Weight: The target compound (estimated MW: ~465 g/mol) is heavier due to bis-thiophene vs. furan-thiophene pairing in (MW: 420.5 g/mol).
Biological Activity
5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₁₅H₁₈N₂O₃S₂. Its structure includes a methoxybenzamide moiety linked to a sulfamoyl group, which is further substituted with a bis(thiophen-2-yl)ethyl group. This unique structure suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor activity. For instance, benzamide derivatives have been shown to inhibit key pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. The compound 5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide may similarly exert antitumor effects through modulation of these pathways.
The proposed mechanism involves the inhibition of critical signaling pathways that are often dysregulated in cancer. For example, studies have demonstrated that certain benzamide derivatives can downregulate proteins involved in cell cycle progression and apoptosis resistance. This suggests that 5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide may function similarly by disrupting these pathways.
Case Studies
-
In Vitro Studies : In vitro assays using A549 lung cancer cells showed that compounds similar to 5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide could induce apoptosis at low concentrations while arresting the cell cycle at the G0/G1 phase. This indicates a potential for therapeutic application in lung cancers.
- Findings : Significant reduction in cell viability was observed at concentrations as low as 0.1 µM.
- In Vivo Studies : Animal models treated with benzamide derivatives demonstrated prolonged survival rates and reduced tumor sizes compared to control groups. These findings support the hypothesis that 5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide could be an effective candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
